molecular formula C10H11N3S B8718336 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine CAS No. 83898-41-3

3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine

Cat. No. B8718336
Key on ui cas rn: 83898-41-3
M. Wt: 205.28 g/mol
InChI Key: QTXOVTCIKWLVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04471117

Procedure details

A mixture of 18 parts of 3,4-dihydro-7-nitro-2H-pyrimido[2,1-b]benzothiazole and 240 parts of methanol, previously saturated with gaseous ammonia is hydrogenated at normal pressure and at room temperature with 5 parts of palladium-on-charcoal catalyst 5%. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated. The residue is crystallized from 4-methyl-2-pentanone. The product is filtered off and dried, yielding 8.6 parts of 3,4-dihydro-2H-pyrimido[2,1-b]benzothiazol-7-amine; mp. 197° C.
[Compound]
Name
18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,4-dihydro-7-nitro-2H-pyrimido[2,1-b]benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:11][C:10]3=[N:12][CH2:13][CH2:14][CH2:15][N:9]3[C:8]=2[CH:16]=1)([O-])=O.N.[H][H]>[Pd].CO>[N:12]1[CH2:13][CH2:14][CH2:15][N:9]2[C:8]3[CH:16]=[C:4]([NH2:1])[CH:5]=[CH:6][C:7]=3[S:11][C:10]=12

Inputs

Step One
Name
18
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3,4-dihydro-7-nitro-2H-pyrimido[2,1-b]benzothiazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(N3C(S2)=NCCC3)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from 4-methyl-2-pentanone
FILTRATION
Type
FILTRATION
Details
The product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N=1CCCN2C1SC1=C2C=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.